![molecular formula C13H17F3O2 B2375818 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid CAS No. 1432681-80-5](/img/structure/B2375818.png)
2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid
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Overview
Description
“2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid” is a compound that contains an adamantane cage, which is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons . The chemotherapeutic effectiveness of adamantane-based compounds was early explored after the discovery of amantadine and rimantadine as efficient medications for the control of Influenza A viral infections .
Synthesis Analysis
The synthesis of adamantane derivatives involves various methods. One of the most promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular formula of “2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid” is C13H17F3O2 . The adamantane molecule leads to easy sublimation due to the low intermolecular forces. Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions. For example, Baimuratov et al. investigated the isomerization mechanism for 1-[(E)-3-thiocyanoprop-1-en-1-yl]adamantane to 1-(1-isothiocyanoprop-2-en-1-yl)adamantane .Scientific Research Applications
Pharmaceutical Development
2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid is a promising compound in pharmaceutical research due to its unique structural properties. The adamantane core provides a rigid, bulky framework that can enhance the stability and bioavailability of drug molecules. The trifluoromethyl group can improve the metabolic stability and lipophilicity of the compound, making it a valuable scaffold for designing new drugs, particularly for targeting neurological disorders and viral infections .
Catalysis and Organic Synthesis
This compound is also significant in the field of catalysis and organic synthesis. The presence of the trifluoromethyl group can influence the electronic properties of the molecule, making it a useful ligand in catalytic reactions. It can be employed in the synthesis of complex organic molecules, serving as an intermediate or a catalyst in various chemical transformations, including cross-coupling reactions and polymerization processes .
Material Science
In material science, 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid is used to develop advanced materials with unique properties. The adamantane structure contributes to the thermal stability and mechanical strength of polymers and other materials. This compound can be incorporated into polymer matrices to enhance their durability and resistance to degradation, making it suitable for high-performance materials used in aerospace and automotive industries .
Biochemical Research
This compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. The trifluoromethyl group can act as a probe in NMR spectroscopy, providing insights into the structure and dynamics of biological molecules. It can also be used to design enzyme inhibitors and study their mechanisms of action, contributing to the development of new therapeutic agents.
These applications highlight the versatility and importance of 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of Action
Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known to undergo various chemical and catalytic transformations . The high reactivity of these compounds allows them to interact with various targets, leading to changes in their structure and function .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives are generally influenced by their unique structural properties .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Future Directions
properties
IUPAC Name |
2-[3-(trifluoromethyl)-1-adamantyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O2/c14-13(15,16)12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(17)18/h8-9H,1-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXYLRGKSQUCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1432681-80-5 |
Source
|
Record name | 2-[3-(trifluoromethyl)adamantan-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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